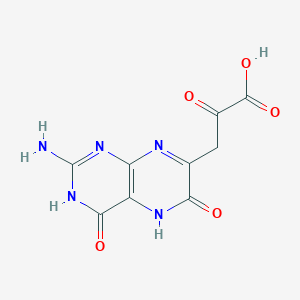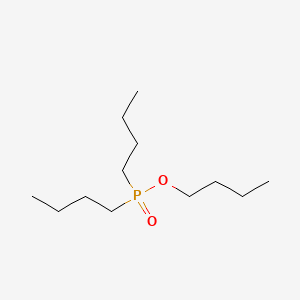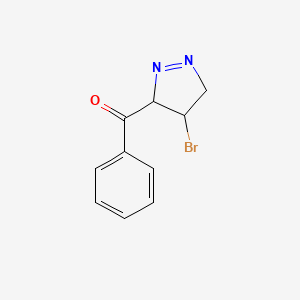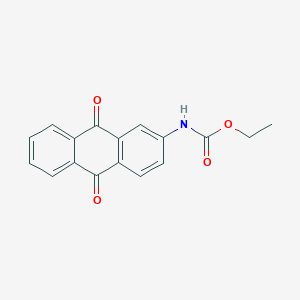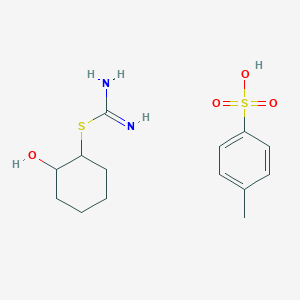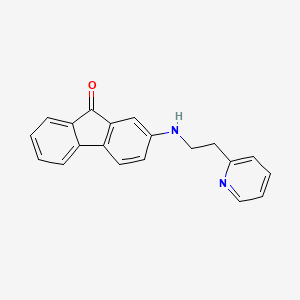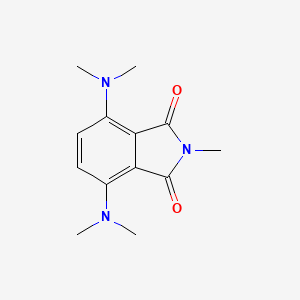
4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features two dimethylamino groups attached to the isoindole core, which imparts distinct electronic and steric characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4,7-dichloro-2-methylisoindole-1,3-dione with dimethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by dimethylamino groups.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as palladium on carbon can further enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of the reduced isoindole derivatives.
Substitution: Formation of substituted isoindole derivatives with various functional groups.
Scientific Research Applications
4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The compound’s electronic properties also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4,7-Bis(dimethylamino)-1,10-phenanthroline: Similar in structure but with a phenanthroline core.
4,7-Bis(dimethylamino)-2-phenylisoindole-1,3(2H)-dione: Contains a phenyl group instead of a methyl group.
Uniqueness
4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and electronic properties, which make it suitable for applications in various fields, including materials science and medicinal chemistry.
Properties
CAS No. |
10553-35-2 |
|---|---|
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4,7-bis(dimethylamino)-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C13H17N3O2/c1-14(2)8-6-7-9(15(3)4)11-10(8)12(17)16(5)13(11)18/h6-7H,1-5H3 |
InChI Key |
QLNMYWDDVBGATO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2C1=O)N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)

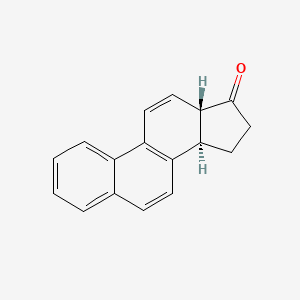
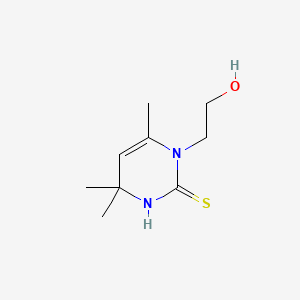

![(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea](/img/structure/B14733994.png)
